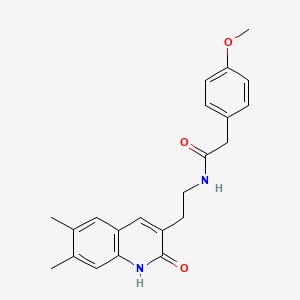![molecular formula C15H17F3N4O2 B2816503 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198358-74-4](/img/structure/B2816503.png)
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Kinetics
The chemistry and kinetics of related oxadiazoline compounds have been studied, highlighting the photolysis and fragmentation processes that lead to various products, depending on the solvent used. Such studies contribute to understanding the reactive nature of these compounds under different conditions (Tae et al., 1999).
Antioxidant Activity
Oxadiazole derivatives have been screened for their antioxidant activity, showing that these compounds can act as effective radical scavengers. This indicates their potential use in designing antioxidant therapies (Mallesha et al., 2014).
Antimicrobial and Anticancer Properties
Several studies have synthesized oxadiazole derivatives to evaluate their antimicrobial and anticancer activities. These compounds have shown promise in both fields, suggesting their potential as therapeutic agents. For example, specific substituted oxadiazolyl tetrahydropyridines have been studied for their anti-cancer activities, indicating the versatility of the oxadiazole moiety in medicinal chemistry (Redda & Gangapuram, 2007).
Structural Analysis and Drug Design
The structural analysis and design of novel compounds containing oxadiazole moieties have been a focus, aiming at the development of new drugs with improved efficacy and fewer side effects. This includes the synthesis of derivatives with potential antimicrobial activities and the exploration of their structure-activity relationships (Krolenko et al., 2016).
Biological Evaluation and Enzyme Inhibition
Oxadiazole derivatives have been evaluated for their biological activities, including enzyme inhibition, which is crucial for developing drugs targeting specific biochemical pathways. Some compounds have been screened against butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases, showing the therapeutic potential of these molecules (Khalid et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can then bind to more receptors and enhance the cholinergic response .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, affecting the cholinergic neurotransmission pathways . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, memory, and learning .
Pharmacokinetics
These factors can affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cholinergic responses. In the context of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, this can potentially lead to improved cognitive function . The exact molecular and cellular effects would depend on the specific physiological context and the concentration of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues . Additionally, factors such as temperature and light can also affect the stability of the compound .
Eigenschaften
IUPAC Name |
2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWEIDPJIJAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2816422.png)
![[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2816423.png)

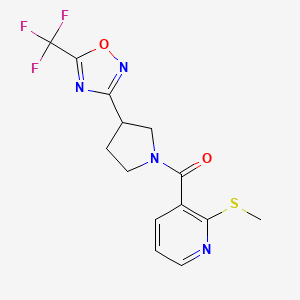
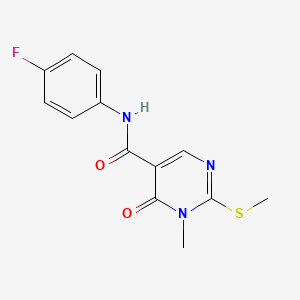
![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2816429.png)
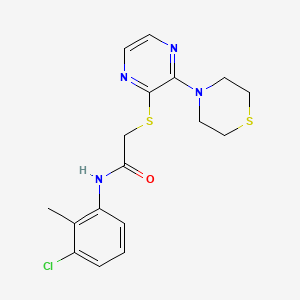
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)
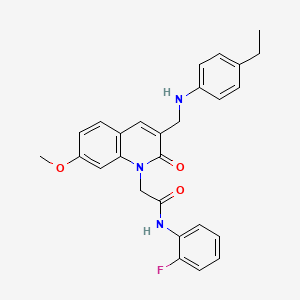
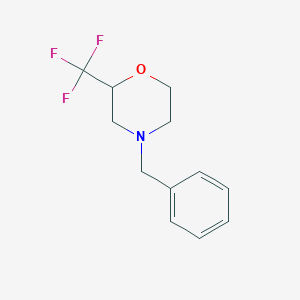
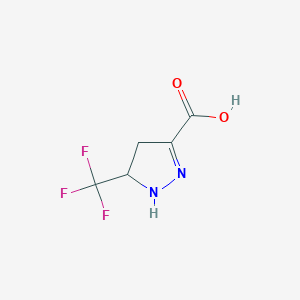
![[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2816435.png)

